Established Role as a Patented Montelukast Intermediate vs. Free Acid
The methyl ester functionality is critical for its function as a protected intermediate. The patented route for montelukast uses this compound as the raw material 'methyl 2-(3-(3-bromophenyl)-3-oxopropyl)benzoate (II)', dissolved in toluene to react under an inert argon atmosphere with potassium tert-butoxide and a chiral ruthenium catalyst [1]. The closest analog, the free acid (CAS 177747-94-3, MW: 333.18) , would be deprotonated by the base, consuming the reagent non-productively and potentially poisoning the catalyst, rendering it unsuitable for this synthetic sequence [1]. The molecular weight difference between the methyl ester (347.20 g/mol) and the free acid (333.18 g/mol) is 14.02 g/mol, which is analytically significant for monitoring reactions by LC-MS .
| Evidence Dimension | Suitability as a building block in base/metal-catalyzed montelukast synthesis |
|---|---|
| Target Compound Data | Methyl ester (MW: 347.20); designated as raw material 'II' in patent CN105330540A. |
| Comparator Or Baseline | Free acid analog, 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid (CAS 177747-94-3, MW: 333.18). |
| Quantified Difference | Functionality state differs; quantitative incompatibility inferred from reaction conditions (potassium tert-butoxide base). |
| Conditions | Montelukast sodium intermediate synthesis: toluene, potassium tert-butoxide, (R,R)-DIOPRuCl2(R)-Me-BIMAH catalyst, H2 (35 atm), 35°C [1]. |
Why This Matters
For process chemists scaling up montelukast, the protecting group strategy defines the starting material; the free acid cannot be used as a drop-in replacement without a dedicated esterification step.
- [1] Preparation method for montelukast sodium intermediate. CN105330540A. View Source
